Diethylglyoxal bis(guanylhydrazone)
CAS No.: 116173-27-4
Cat. No.: VC21355455
Molecular Formula: C11H8ClNO2
Molecular Weight: 226.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116173-27-4 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 226.28 g/mol |
| IUPAC Name | 2-[(Z)-[(4E)-4-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine |
| Standard InChI | InChI=1S/C8H18N8/c1-3-5(13-15-7(9)10)6(4-2)14-16-8(11)12/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+ |
| Standard InChI Key | HXWLLFLQUZOBFF-FUJGBLOQSA-N |
| Isomeric SMILES | CC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/CC |
| SMILES | CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
| Canonical SMILES | CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
Introduction
Chemical Structure and Physical Properties
Fundamental Chemical Characteristics
Diethylglyoxal bis(guanylhydrazone) is identified by the CAS number 116173-27-4 and possesses the molecular formula C8H18N8 . The compound has a molecular weight of 226.28 g/mol and an exact mass of 226.16544261 g/mol . Its IUPAC name is 2-[(Z)-[(4E)-4-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine, although it is commonly referred to as DEGBG in scientific literature .
Structurally, DEGBG belongs to the class of bis(guanylhydrazones), which feature two guanylhydrazone moieties within a single molecule. Each guanylhydrazone group consists of a guanyl group (–NH–C(=NH)–NH₂) linked to a hydrazone moiety (=N–NH–). The compound exhibits a Polar Surface Area (PSA) of 154 Ų, indicating significant polarity that influences its solubility and membrane permeability characteristics .
Table 1: Physical and Chemical Properties of Diethylglyoxal bis(guanylhydrazone)
Biological Activities and Mechanisms
Primary Mechanisms of Action
Diethylglyoxal bis(guanylhydrazone) exerts its biological effects primarily through enzyme inhibition, particularly targeting enzymes involved in polyamine metabolism. The compound's primary mechanism appears to be the potent inhibition of S-adenosylmethionine decarboxylase (AdoMetDC), a crucial enzyme in the polyamine biosynthetic pathway .
Polyamines are essential organic compounds required for cell growth, proliferation, and various cellular functions. By inhibiting AdoMetDC, DEGBG disrupts polyamine synthesis, which is particularly detrimental to rapidly dividing cells such as cancer cells. This mechanism forms the foundation of DEGBG's potential as an anticancer agent .
Additionally, DEGBG has demonstrated an ability to potentiate the antiproliferative effect of alpha-difluoromethyl ornithine, an inhibitor of ornithine decarboxylase (another key enzyme in polyamine biosynthesis) . This synergistic effect suggests that DEGBG could be particularly effective in combination therapy approaches targeting multiple aspects of polyamine metabolism.
Research on related guanylhydrazone compounds indicates potential interactions with tyrosine kinase receptors, which may represent an additional mechanism through which DEGBG could influence cellular processes related to growth, differentiation, and survival .
Enzyme Inhibition Profile
DEGBG has been identified as an extraordinarily potent inhibitor of yeast S-adenosylmethionine decarboxylase, with an inhibition constant (Ki) of approximately 9 nM . This exceptional potency positions DEGBG as "the most powerful inhibitor of yeast S-adenosylmethionine decarboxylase (AdoMetDC) so far studied" according to published research .
A particularly notable aspect of DEGBG's pharmacological profile is its improved selectivity compared to related compounds. DEGBG functions as a weaker inhibitor of intestinal diamine oxidase than its structural relatives, including MGBG and its glyoxal, ethylglyoxal, and ethylmethylglyoxal analogs . This enhanced selectivity suggests a potential reduction in off-target effects, which could translate to an improved safety profile in clinical applications.
Table 2: Enzyme Inhibition Properties of DEGBG Compared to Related Compounds
Therapeutic Applications
Antimicrobial Properties
Beyond its anticancer potential, DEGBG has been studied for various antimicrobial applications. Research has explored its antibacterial properties, suggesting that it can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with essential bacterial enzymes.
Additionally, DEGBG has demonstrated antiviral activity in research studies. Investigations have shown that it can inhibit viral replication by interfering with viral enzymes or proteins essential for the viral life cycle. These antimicrobial properties expand the potential therapeutic applications of DEGBG beyond cancer treatment, positioning it as a multifunctional compound with applications across different disease areas.
The dual anticancer and antimicrobial properties of DEGBG make it a particularly interesting candidate for further development, potentially offering advantages in treating infections in immunocompromised cancer patients or addressing cancers with viral etiologies.
Comparative Analysis and Structure-Activity Relationships
Comparison with Related Compounds
DEGBG belongs to the family of bis(guanylhydrazone) compounds, with the most well-studied member being methylglyoxal bis(guanylhydrazone) (MGBG), an established antileukemic agent . DEGBG represents a novel analog of MGBG with distinct properties that potentially enhance its therapeutic utility.
The primary structural difference between DEGBG and MGBG is the replacement of methyl groups in MGBG with ethyl groups in DEGBG. This seemingly minor modification results in substantially enhanced potency against AdoMetDC and reduced inhibition of intestinal diamine oxidase . This observation highlights the critical importance of alkyl substituents in determining the pharmacological profile of bis(guanylhydrazone) compounds.
These differences in potency and selectivity suggest that DEGBG may offer significant advantages over MGBG and other related compounds in terms of both efficacy and safety profile. The improved selectivity may translate to reduced side effects, which has been a limiting factor in the clinical application of MGBG.
Current Research Status and Future Directions
Ongoing Investigations
Research on related guanylhydrazone compounds has involved testing at the National Cancer Institute, and it is reasonable to expect that DEGBG is or will be subject to similar comprehensive evaluations . The observed synergistic effect of DEGBG with alpha-difluoromethyl ornithine indicates active research into combination therapy approaches involving this compound .
Additionally, investigations into DEGBG's antiviral and antibacterial properties suggest that research into its antimicrobial applications is also progressing, potentially broadening the scope of its therapeutic utility.
Future Therapeutic Possibilities
The unique properties of DEGBG open several promising avenues for future therapeutic applications. Its exceptionally potent and selective inhibition of AdoMetDC positions it as a strong candidate for development as an anticancer agent, particularly for malignancies characterized by dysregulated polyamine metabolism .
The demonstrated synergy with alpha-difluoromethyl ornithine suggests that combination therapies targeting multiple points in the polyamine biosynthetic pathway could be a productive area for future research . Such approaches might enhance efficacy while potentially reducing the risk of resistance development, a common challenge in cancer treatment.
Beyond oncology, the reported antiviral and antibacterial activities of DEGBG indicate potential applications in infectious disease management. As antimicrobial resistance continues to pose significant challenges to global health, novel compounds with multiple mechanisms of action like DEGBG could become valuable additions to the therapeutic arsenal.
Furthermore, the unique structure of DEGBG could serve as a foundation for the development of derivative compounds with further optimized properties, potentially leading to a new class of therapeutics with applications across multiple disease areas.
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